N-(4-Ethoxy-2-nitrophenyl)acetamide

Catalog No.
S703577
CAS No.
885-81-4
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Ethoxy-2-nitrophenyl)acetamide

CAS Number

885-81-4

Product Name

N-(4-Ethoxy-2-nitrophenyl)acetamide

IUPAC Name

N-(4-ethoxy-2-nitrophenyl)acetamide

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

OWIVDQQSRJCDPQ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-]

N-(4-Ethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O4C_{10}H_{12}N_{2}O_{4} and a molecular weight of approximately 224.2133 g/mol. This compound is also known by various names, including 4-Acetamido-3-nitrophenetole and 4-Ethoxy-2-nitro acetanilide. It features an ethoxy group and a nitro group attached to a phenyl ring, which contributes to its chemical reactivity and potential applications in various fields .

There is no current research available on the specific mechanism of action of N-(4-Ethoxy-2-nitrophenyl)acetamide.

  • The nitro group can be a potential explosive hazard under certain conditions.
  • The compound might have some irritant or allergenic properties due to the presence of the aromatic ring.
  • Chemical Reference and Spectral Data Source

    N-(4-Ethoxy-2-nitrophenyl)acetamide is included in various chemical reference databases like PubChem [] and the National Institute of Standards and Technology (NIST) WebBook []. These resources provide basic information on the compound's structure, formula, and some spectral data for identification purposes.

  • Limited Literature Availability

    A search for scientific articles mentioning N-(4-Ethoxy-2-nitrophenyl)acetamide yielded no substantial results. This suggests that the compound might be a niche molecule with limited research focus or potentially a recently synthesized compound yet to be explored in detail.

Further investigation might be possible through:

  • Patent Databases

    Searching for patents mentioning N-(4-Ethoxy-2-nitrophenyl)acetamide could reveal potential applications or uses in specific fields.

  • Direct Contact with Chemical Suppliers

    Some chemical suppliers might have additional information on the synthesis or potential applications of N-(4-Ethoxy-2-nitrophenyl)acetamide based on their customer inquiries.

, which include:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
  • Substitution: The ethoxy group can be replaced with other functional groups through nucleophilic aromatic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

  • Reduction: Hydrogen gas with palladium on carbon; tin(II) chloride in hydrochloric acid.
  • Substitution: Sodium ethoxide; potassium tert-butoxide.
  • Hydrolysis: Hydrochloric acid; sodium hydroxide.

The synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide typically involves two main steps:

  • Nitration: The compound is synthesized by nitrating 4-ethoxyaniline using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. This introduces the nitro group at the ortho position relative to the ethoxy group, resulting in 4-ethoxy-2-nitroaniline.
  • Acetylation: The resulting 4-ethoxy-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine. This reaction yields N-(4-Ethoxy-2-nitrophenyl)acetamide .

Industrial Production Methods

In industrial settings, the synthesis methods are similar but scaled up for larger quantities. Reactions are typically conducted in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product.

N-(4-Ethoxy-2-nitrophenyl)acetamide has potential applications in various fields:

  • Organic Synthesis: It serves as a building block for synthesizing other organic compounds.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industrial Use: Utilized in producing advanced materials and polymers due to its unique chemical properties .

Similar Compounds: Comparison

Several compounds share structural similarities with N-(4-Ethoxy-2-nitrophenyl)acetamide. Here are some notable examples:

Compound NameKey Features
N-(4-Nitrophenyl)acetamideLacks the ethoxy group, influencing its reactivity and biological activity.
N-(4-Ethoxyphenyl)acetamideContains only the ethoxy group without the nitro substitution.
N-(4-Ethoxy-2-aminophenyl)acetamideContains an amino group instead of a nitro group, altering its properties.
N-(4-Ethoxy-2-nitrophenyl)-[1,1'-biphenyl]-4-carboxamideFeatures a biphenyl moiety, providing distinct chemical properties.

The presence of both the ethoxy and nitro groups in N

XLogP3

1.5

Other CAS

885-81-4

Wikipedia

Acetamide, N-(4-ethoxy-2-nitrophenyl)-

General Manufacturing Information

Acetamide, N-(4-ethoxy-2-nitrophenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

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